molecular formula C7H9NO4 B2399227 Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate CAS No. 95312-30-4

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

Cat. No. B2399227
CAS RN: 95312-30-4
M. Wt: 171.152
InChI Key: PBGCIXARQZOKHR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “methoxymethyl” part suggests that it has a methoxy group (-OCH3) and a methyl group (-CH3) attached to it .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the oxazole ring is aromatic and relatively stable, but can undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques such as melting point determination, solubility testing, and spectroscopic analysis .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the environment in which it is used. For example, in biological systems, it might interact with proteins or other molecules to exert its effects .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, if the compound shows promising biological activity, it might be studied further for potential therapeutic uses .

properties

IUPAC Name

methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-10-4-5-3-6(8-12-5)7(9)11-2/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCIXARQZOKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

Synthesis routes and methods

Procedure details

A solution of 1.34 g (5 mmole) of methyl 5-(iodomethyl)-3-isoxazolecarboxylate in 20 ml of methanol and 5 ml of THF is added to a solution of methanol and 5 ml of THF is added to a solution of sodium methoxide prepared from 0.15 g (6.5 mmole) sodium and 10 ml of methanol. The reaction mixture is stirred at room temperature for four hours, heated to reflux for 30 minutes, and then worked up as usual giving 0.65 g of product. The crude ester is recrystallized from ether-cyclohexane mixture to give 0.33 g of off-white solid, mp 47.5°-49 C.°.
Name
methyl 5-(iodomethyl)-3-isoxazolecarboxylate
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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